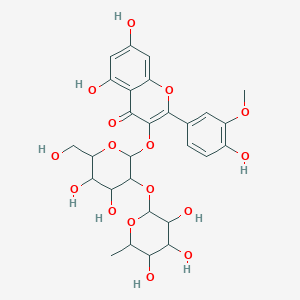

Isorhamnétine-3-O-néohesperidoside

Vue d'ensemble

Description

Isorhamnétine 3-O-néohespéridoside : est un glycoside de flavonoïde isolé de plantes telles que Typha angustifolia et Acacia salicina. Il est connu pour ses activités biologiques et pharmacologiques significatives, notamment ses effets antioxydants, antiathérogènes et antimicrobiens . Ce composé est une substance active majeure en médecine traditionnelle à base de plantes, en particulier dans Puhuang, qui est utilisé pour traiter diverses maladies chroniques .

Applications De Recherche Scientifique

Isorhamnetin 3-O-neohesperidoside has a wide range of scientific research applications:

- Chemistry: Used as a chemical marker in high-performance liquid chromatography (HPLC) for the identification of flavonoids .

- Biology: Studied for its interactions with human intestinal flora and its metabolic profiling .

- Medicine: Investigated for its antioxidant, anti-inflammatory, and osteoclastogenic activities . It promotes osteoclastogenesis and bone resorption, making it a potential candidate for treating delayed tooth eruption .

- Industry: Utilized in the development of natural product libraries and bioactive compound libraries for drug discovery .

Mécanisme D'action

Isorhamnetin-3-O-neohespeidoside, also known as Calendoflavoside or Isorhamnetin-3-O-nehesperidine, is a flavonoid glycoside isolated from Typha angustifolia . This compound has been found to have significant biological and pharmacological activities, including antioxidant, antiatherogenic, and antimicrobial effects .

Target of Action

The primary target of Isorhamnetin-3-O-neohespeidoside is the receptor activator of nuclear factor-kB ligand (RANKL)-induced osteoclastogenesis . Osteoclastogenesis is the process of bone resorption, which is essential for tooth eruption. The compound promotes the differentiation of osteoclasts, cells that break down bone, leading to the resorption of the crown-covered bone during tooth eruption .

Mode of Action

Isorhamnetin-3-O-neohespeidoside interacts with its targets by promoting osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) . It upregulates the mRNA expression of osteoclast-specific genes such as cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP), and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) . The compound activates NFATc1, p38, and AKT signaling pathways during osteoclastogenesis .

Biochemical Pathways

The compound affects the RANKL-induced osteoclastogenesis pathway . By promoting osteoclastogenesis, it stimulates the resorption of crown-covered bone, which is an essential process in tooth eruption . The upregulation of osteoclast-specific genes leads to the activation of several biochemical pathways involved in bone resorption .

Pharmacokinetics

Metabolic profiling studies have shown that the compound is first deglycosylated to isorhamnetin-3-o-glucoside and subsequently to the aglycone isorhamnetin, which is then demethylated to quercetin .

Result of Action

The result of the action of Isorhamnetin-3-O-neohespeidoside is the promotion of osteoclast differentiation and crown-covered bone resorption both in vitro and in vivo . This leads to the resorption of the crown-covered bone during tooth eruption, which could potentially be used as an adjuvant therapy for delayed intraosseous eruption .

Action Environment

The action of Isorhamnetin-3-O-neohespeidoside can be influenced by the intestinal flora. The compound is metabolized by the human intestinal bacteria, which can convert it to considerable amounts of aglycone isorhamnetin and further to minor amounts of quercetin . This suggests that the gut microbiome plays a crucial role in the metabolism and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Isorhamnetin-3-O-neohespeidoside interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit xanthine oxidase and scavenge superoxide radicals in a cell-free assay . This suggests that Isorhamnetin-3-O-neohespeidoside may play a role in antioxidant biochemical reactions .

Cellular Effects

Isorhamnetin-3-O-neohespeidoside has been shown to have effects on various types of cells and cellular processes. For instance, it promotes osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) . It also upregulates mRNA expression of the osteoclast-specific genes cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) .

Molecular Mechanism

At the molecular level, Isorhamnetin-3-O-neohespeidoside exerts its effects through various mechanisms. It has been shown to activate NFATc1, p38, and AKT signaling in osteoclastogenesis . This suggests that Isorhamnetin-3-O-neohespeidoside may influence gene expression and enzyme activity, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isorhamnetin-3-O-neohespeidoside can change over time. For instance, it has been shown to promote osteoclast differentiation and crown-covered bone resorption in vivo

Metabolic Pathways

Isorhamnetin-3-O-neohespeidoside is involved in various metabolic pathways. It is firstly deglycosylated to isorhamnetin-3-O-glucoside and subsequently to the aglycone isorhamnetin, and the latter is demethylated to quercetin . This suggests that Isorhamnetin-3-O-neohespeidoside interacts with various enzymes and cofactors in these pathways.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'isorhamnétine 3-O-néohespéridoside peut être synthétisé par des réactions enzymatiques. La température optimale pour l'activité enzymatique est d'environ 45 °C, avec une plage de température efficace de 35 à 55 °C . La synthèse implique la glycosylation de l'isorhamnétine avec le néohespéridose.

Méthodes de production industrielle : La production industrielle d'isorhamnétine 3-O-néohespéridoside implique généralement l'extraction à partir de sources naturelles telles que Typha angustifolia. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé à une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : L'isorhamnétine 3-O-néohespéridoside subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

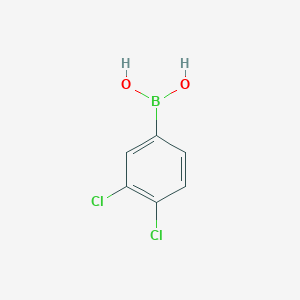

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des conditions acides ou basiques peuvent favoriser les réactions de substitution.

Principaux produits formés :

- Isorhamnétine 3-O-glucoside

- Isorhamnétine

- Quercétine

Applications de la recherche scientifique

L'isorhamnétine 3-O-néohespéridoside a une large gamme d'applications de recherche scientifique :

- Chimie : Utilisé comme marqueur chimique en chromatographie liquide haute performance (HPLC) pour l'identification des flavonoïdes .

- Biologie : Étudié pour ses interactions avec la flore intestinale humaine et son profil métabolique .

- Médecine : Enquête sur ses activités antioxydantes, anti-inflammatoires et ostéoclastogènes . Il favorise l'ostéoclastogenèse et la résorption osseuse, ce qui en fait un candidat potentiel pour le traitement de l'éruption dentaire retardée .

- Industrie : Utilisé dans le développement de bibliothèques de produits naturels et de bibliothèques de composés bioactifs pour la découverte de médicaments .

Mécanisme d'action

L'isorhamnétine 3-O-néohespéridoside exerce ses effets par le biais de diverses cibles moléculaires et voies :

- Activité antioxydante : Il inhibe la xanthine oxydase et élimine les radicaux superoxydes .

- Ostéoclastogenèse : Il favorise l'ostéoclastogenèse induite par le ligand du récepteur activateur du facteur nucléaire-kB (RANKL) en régulant à la hausse l'expression de gènes spécifiques aux ostéoclastes tels que la cathépsine K, la H±ATPase de type vacuolaire d2, la phosphatase acide résistante au tartrate et le facteur nucléaire des cellules T activées cytoplasmique 1 .

- Voies de signalisation : Il active les voies de signalisation NFATc1, p38 et AKT pendant l'ostéoclastogenèse .

Comparaison Avec Des Composés Similaires

L'isorhamnétine 3-O-néohespéridoside est unique en raison de son motif de glycosylation spécifique et de ses activités biologiques. Les composés similaires comprennent :

- Isorhamnétine 3-O-glucoside

- Isorhamnétine

- Quercétine

- Typhaneoside

Ces composés partagent des structures flavonoïdes similaires mais diffèrent par leurs motifs de glycosylation et leurs activités biologiques spécifiques.

Propriétés

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLKSZBFIJJREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55033-90-4 | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 197 °C | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

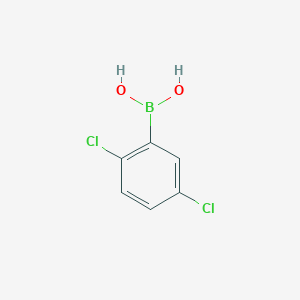

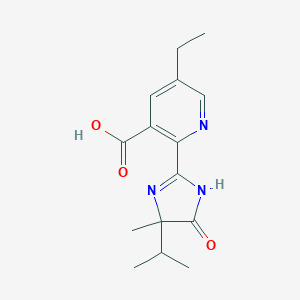

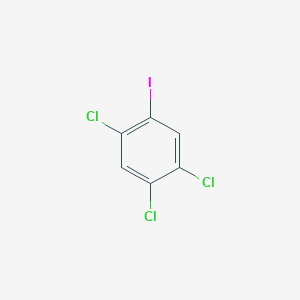

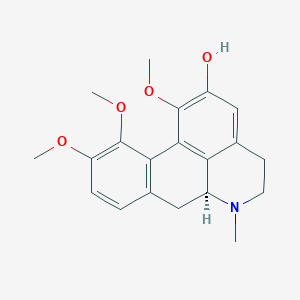

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known analytical methods for quantifying Isorhamnetin-3-O-nehesperidine, and what makes them suitable?

A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for determining the concentration of Isorhamnetin-3-O-nehesperidine, particularly in formulated products like Shenghua Tablets []. This technique is chosen for its simplicity, speed, accuracy, and repeatability. In this specific application, a C18 column is used with a mobile phase of acetonitrile and a diluted phosphoric acid solution. UV detection is employed at a wavelength of 254 nm [].

Q2: Beyond its presence in Shenghua Tablets, what other research highlights Isorhamnetin-3-O-nehesperidine's potential?

A2: Isorhamnetin-3-O-nehesperidine is identified as a major flavonoid-based phytochemical in Calendula officinalis []. Computational studies, specifically molecular docking simulations, suggest that it exhibits a strong binding affinity for the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for the virus's life cycle, making its inhibition a key target for antiviral drug development.

Q3: Have any studies examined the stability of Isorhamnetin-3-O-nehesperidine when interacting with the SARS-CoV-2 main protease?

A3: Yes, molecular dynamics simulations, running for 100 nanoseconds, were used to assess the stability of Isorhamnetin-3-O-nehesperidine in complex with the SARS-CoV-2 Mpro []. The results indicate that this complex is stable overall, suggesting that Isorhamnetin-3-O-nehesperidine could potentially act as a lasting inhibitor of the protease [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)

![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)

![4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone](/img/structure/B50318.png)